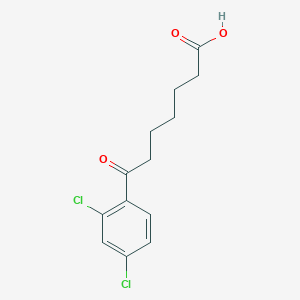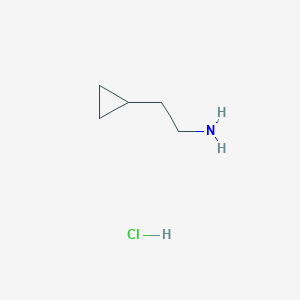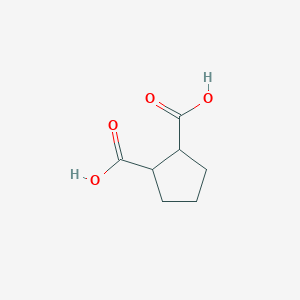
7-(2,4-Dichlorophenyl)-7-oxoheptanoic acid
Overview
Description
7-(2,4-Dichlorophenyl)-7-oxoheptanoic acid, also known as 7-DCPOH, is an organic compound that has been studied for its potential applications in scientific research. It is a white, crystalline solid with a molecular weight of 274.14 g/mol, and its chemical formula is C13H10Cl2O3. 7-DCPOH has been studied due to its ability to act as a prodrug, which is a compound that is converted into an active form in the body. This conversion can be used to target specific tissues or organs, allowing for more targeted drug delivery. Furthermore, 7-DCPOH has been used in a variety of research applications, including drug metabolism, drug delivery, and pharmacokinetics.
Scientific Research Applications
7-(2,4-Dichlorophenyl)-7-oxoheptanoic acid has been used in a variety of scientific research applications, including drug metabolism, drug delivery, and pharmacokinetics. In drug metabolism studies, this compound has been used to study the metabolism of drugs in the body, as well as the effects of various metabolic enzymes on drug metabolism. In drug delivery studies, this compound has been used to investigate the ability of drugs to cross cell membranes and reach their target tissues. In pharmacokinetics studies, this compound has been used to study the absorption, distribution, metabolism, and excretion of drugs in the body.
Mechanism of Action
7-(2,4-Dichlorophenyl)-7-oxoheptanoic acid acts as a prodrug, which is a compound that is converted into an active form in the body. This conversion is catalyzed by enzymes, such as esterases, which break down the prodrug into its active form. The active form of this compound is believed to be the 2,4-dichlorophenol, which is then metabolized further by other enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it is believed that this compound may have anti-inflammatory and antioxidant effects, as well as the potential to reduce the risk of certain diseases, such as cancer. In addition, this compound has been shown to have an inhibitory effect on the growth of certain bacteria and fungi, which could be beneficial in treating infections.
Advantages and Limitations for Lab Experiments
7-(2,4-Dichlorophenyl)-7-oxoheptanoic acid has several advantages for use in laboratory experiments. It is a relatively stable compound, and has a low toxicity profile. In addition, it is relatively easy to synthesize and can be stored at room temperature. However, this compound has some limitations, as it is not soluble in water and is not very soluble in organic solvents.
Future Directions
The potential applications of 7-(2,4-Dichlorophenyl)-7-oxoheptanoic acid are still being explored. Possible future directions for research include studying the effects of this compound on cancer cells and other diseases, exploring new methods of synthesis, and investigating the potential of using this compound as a drug delivery system. In addition, further research could be done to explore the effects of this compound on the metabolism of drugs and other compounds. Finally, further research could be done to investigate the potential of this compound as an antimicrobial agent.
properties
IUPAC Name |
7-(2,4-dichlorophenyl)-7-oxoheptanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O3/c14-9-6-7-10(11(15)8-9)12(16)4-2-1-3-5-13(17)18/h6-8H,1-5H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTBNQWFQBSLQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645414 | |
| Record name | 7-(2,4-Dichlorophenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898791-25-8 | |
| Record name | 2,4-Dichloro-ζ-oxobenzeneheptanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(2,4-Dichlorophenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-cyclopentyl-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3024932.png)











